4-Methoxy-N,N-dimethylbenzenesulfonamide: Physical Properties, Reactivity, and Analytical Workflows
4-Methoxy-N,N-dimethylbenzenesulfonamide: Physical Properties, Reactivity, and Analytical Workflows
Introduction and Structural Profiling
4-Methoxy-N,N-dimethylbenzenesulfonamide is a highly versatile organic building block frequently utilized in the synthesis of complex pharmaceutical agents and bioactive small molecules. Structurally, it consists of a central benzene ring functionalized with a strongly electron-donating methoxy group at the para position and an electron-withdrawing N,N-dimethylsulfonamide moiety.
This push-pull electronic configuration significantly influences the molecule's physical properties and chemical reactivity. The tertiary sulfonamide nitrogen (N,N-dimethyl) lacks a hydrogen bond donor, which drastically alters its solubility profile compared to primary sulfonamides, making it more lipophilic and membrane-permeable. Analogs of this scaffold, such as 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide, are well-documented for their utility in medicinal chemistry, particularly as precursors to antimicrobial and anti-thrombotic agents[1].
Physicochemical Properties
Understanding the physical properties of 4-methoxy-N,N-dimethylbenzenesulfonamide is critical for optimizing reaction conditions, purification strategies, and formulation. Below is a synthesized profile of its core physicochemical attributes.
Table 1: Quantitative Physical and Chemical Properties
| Property | Value / Description | Causality & Scientific Context |
| Molecular Formula | C9H13NO3S | Defines the exact atomic composition. |
| Molecular Weight | 215.27 g/mol | Standard mass for stoichiometric calculations. |
| Exact Mass | 215.0616 Da | Target m/z for high-resolution mass spectrometry (HRMS). |
| Physical State | Crystalline Solid | Typical for arylsulfonamides due to strong dipole-dipole interactions from the SO2 group[1]. |
| Hydrogen Bond Donors | 0 | The N,N-dimethyl substitution eliminates the sulfonamide N-H, increasing lipophilicity. |
| Hydrogen Bond Acceptors | 4 | Three oxygens (one methoxy, two sulfonyl) and one nitrogen act as interaction sites for polar solvents. |
| Rotatable Bonds | 3 | Aryl-OMe, Aryl-SO2, and SO2-NMe2 bonds dictate the molecule's conformational flexibility. |
| Solubility Profile | Soluble in DCM, EtOAc, DMSO, MeCN. Insoluble in H2O. | The lack of H-bond donors and presence of hydrophobic methyl/aryl groups render it insoluble in water but highly soluble in polar aprotic and non-polar organic solvents[1][2]. |
Chemical Reactivity: Lewis Acid-Mediated Demethylation
One of the most valuable synthetic transformations of 4-methoxy-N,N-dimethylbenzenesulfonamide is the selective cleavage of the methoxy ether to yield 4-hydroxy-N,N-dimethylbenzenesulfonamide. This reaction is typically mediated by a strong Lewis acid, such as aluminum chloride (AlCl3)[3].
Caption: Reaction pathway for the Lewis acid-mediated demethylation of the methoxy group.
Protocol 1: Synthesis of 4-hydroxy-N,N-dimethylbenzenesulfonamide
Objective: To selectively cleave the aryl methyl ether without disrupting the sulfonamide linkage. Causality Check: The sulfonamide group is highly stable under Lewis acidic conditions, ensuring that the AlCl3 selectively coordinates with the more basic methoxy oxygen. This coordination weakens the O-CH3 bond, allowing for nucleophilic attack by chloride ions to release the phenol derivative.
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Reaction Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried to prevent the premature hydrolysis of AlCl3.
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Reagent Loading: Add 37 g of 4-methoxy-N,N-dimethylbenzenesulfonamide to the flask[3].
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Solvent Addition: Suspend the starting material in 170 mL of anhydrous benzene. (Note: While benzene is cited in historical protocols[3], modern laboratories often substitute anhydrous toluene to mitigate toxicity while maintaining the necessary reflux temperature).
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Lewis Acid Activation: Carefully add 69 g of anhydrous aluminum chloride (AlCl3) in portions. The reaction is exothermic; portion-wise addition prevents solvent boil-over.
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Reflux: Heat the mixture to reflux and stir continuously for 30 minutes[3]. The relatively short reaction time highlights the efficiency of the AlCl3-mediated cleavage.
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Quenching & Workup: Cool the mixture to 0 °C. Carefully pour the reaction over a mixture of crushed ice and 1M HCl to hydrolyze the aluminum-phenoxide complex. Extract the aqueous layer with ethyl acetate (3 × 100 mL).
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Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the 4-hydroxy product.
De Novo Synthesis Workflow
For researchers needing to synthesize the title compound from commercially available precursors, the reaction between 4-methoxybenzenesulfonyl chloride and dimethylamine is the standard approach[2].
Protocol 2: Sulfonylation of Dimethylamine
Objective: To synthesize 4-methoxy-N,N-dimethylbenzenesulfonamide via nucleophilic acyl substitution at the sulfonyl center. Causality Check: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is added as an acid scavenger. As dimethylamine attacks the sulfonyl chloride, HCl is generated. If not neutralized, HCl will protonate the remaining dimethylamine, rendering it non-nucleophilic and stalling the reaction[2].
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Preparation: Dissolve 4-methoxybenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) at a concentration of 0.2 M.
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Cooling: Cool the solution to 0 °C using an ice-water bath to control the exothermic nature of the sulfonylation.
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Amine Addition: Add Triethylamine (1.5 eq) followed by the dropwise addition of a dimethylamine solution (1.2 eq, 2.0 M in THF).
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Reaction: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.
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Isolation: Dilute the reaction with additional DCM. Wash sequentially with 1M aqueous HCl (to remove unreacted amines), saturated NaHCO3, and brine.
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Drying & Concentration: Dry the organic phase over MgSO4, filter, and evaporate the solvent. The resulting crude product can be purified via preparative TLC (e.g., DCM/MeOH = 10/1) or flash column chromatography[2].
Analytical Characterization
To validate the purity and identity of 4-methoxy-N,N-dimethylbenzenesulfonamide, Liquid Chromatography-Mass Spectrometry (LC-MS) is the industry standard.
Caption: Standard LC-MS analytical workflow for characterizing sulfonamide derivatives.
Self-Validating System:
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Chromatography: Reverse-phase HPLC (C18 column) utilizing a gradient of Water/Acetonitrile (with 0.1% Formic Acid). The compound will elute strongly in the organic phase due to its lipophilic N,N-dimethyl and methoxy groups.
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Mass Spectrometry (ESI+): The methoxy oxygen and sulfonamide oxygens are readily protonated. The expected molecular ion peak is [M+H]+ at m/z 216.07 . The presence of this exact mass, coupled with a singular sharp chromatographic peak, self-validates the success of the synthesis and the absence of the unreacted sulfonyl chloride (which would appear at a different retention time and mass).
References
- Title: Synthesis of 4-hydroxy-N,N-dimethylbenzenesulfonamide Source: PrepChem URL
- Title: CAS 7400-96-6: 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide Source: CymitQuimica URL
- Title: US9428504B2 - 7-hydroxy-spiropipiperidine indolinyl antagonists of P2Y1 receptor Source: Google Patents URL
- Title: US20210078999A1 - Plasma kallikrein inhibitors and uses thereof Source: Google Patents URL
